8-Methylnon-6-enoyl-CoA
CAS No.:
Cat. No.: VC17967847
Molecular Formula: C31H52N7O17P3S
Molecular Weight: 919.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H52N7O17P3S |
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Molecular Weight | 919.8 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |
Standard InChI | InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |
Standard InChI Key | JGNCYWQFXLYWMO-RSERDAIDSA-N |
Isomeric SMILES | CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES | CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 8-methylnon-6-enoyl-CoA is C₃₁H₅₂N₇O₁₇P₃S, with a monoisotopic mass of 919.24 Da and an average molecular weight of 919.8 g/mol . The compound’s IUPAC name, S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate, reflects its complex structure, which includes:
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A Δ⁶ trans double bond contributing to conformational rigidity.
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An 8-methyl branch that sterically influences enzyme binding.
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A thioester bond at the CoA moiety, enabling acyl transfer reactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₃₁H₅₂N₇O₁₇P₃S |
Molecular Weight | 919.8 g/mol |
Solubility | Hydrophobic; soluble in DMSO |
Critical Functional Groups | Thioester, Δ⁶ trans double bond, 8-methyl branch |
The trans configuration at C6 ensures optimal orientation for catalysis, while the methyl branch at C8 prevents non-specific interactions with linear-chain acyl-CoA processing enzymes.
Spectroscopic and Chromatographic Identification
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the primary method for detecting this compound in biological matrices. Using extracted ion chromatograms (EICs) at m/z 919.24 ± 0.005, researchers achieve baseline separation from isomers such as 7-methyloct-5-enoyl-CoA (m/z 905.22). Stable isotope-labeled analogs (e.g., d₂-8-methylnon-6-enoyl-CoA) serve as internal standards to correct for matrix effects during quantification.
Synthesis and Production
Laboratory-Scale Synthesis
The synthetic route involves activating 8-methylnon-6-enoic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester, which subsequently reacts with coenzyme A in a thiol-exchange reaction. Key parameters include:
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Reaction Temperature: 25°C to prevent thioester hydrolysis.
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Solvent System: Anhydrous dimethylformamide (DMF) with 2% (v/v) triethylamine.
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Yield: 60–70% after purification via reverse-phase HPLC.
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Cost of Coenzyme A: Accounts for 85% of raw material expenses.
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Byproduct Formation: Hydrolysis to 8-methylnon-6-enoic acid occurs at pH < 6.5.
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Purification: Industrial-scale HPLC remains economically prohibitive, prompting exploration of immobilized enzyme reactors for continuous synthesis.
Biochemical Pathways and Metabolic Fate
Role in Capsaicinoid Biosynthesis
Capsaicin synthase (EC 2.3.2.35), a BAHD-family acyltransferase, catalyzes the amide bond formation between 8-methylnon-6-enoyl-CoA and vanilloylamine to produce capsaicin. Enzyme kinetics reveal:
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Substrate Specificity: Kₘ = 12.5 µM for 8-methylnon-6-enoyl-CoA vs. Kₘ > 200 µM for linear-chain analogs.
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Regulation: Gene expression peaks 15–20 days post-anthesis in Capsicum fruits, correlating with capsaicin accumulation.
β-Oxidation in Mitochondria
In energy metabolism, the compound undergoes β-oxidation via four enzymatic steps:
Table 2: β-Oxidation Reaction Sequence
Step | Reaction | Enzyme | Products |
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1 | Dehydrogenation to Δ²-enoyl-CoA | Acyl-CoA dehydrogenase | FADH₂, Δ²-enoyl-CoA |
2 | Hydration to 3-hydroxyacyl-CoA | Enoyl-CoA hydratase | 3-hydroxyacyl-CoA |
3 | Oxidation to 3-ketoacyl-CoA | Hydroxyacyl-CoA dehydrogenase | NADH, 3-ketoacyl-CoA |
4 | Thiolysis to acetyl-CoA | β-ketothiolase | Acetyl-CoA + C₇ acyl-CoA |
Complete oxidation yields 6 NADH, 2 FADH₂, and 5 acetyl-CoA, generating ~45 ATP equivalents. Transport into mitochondria requires conjugation to carnitine via CPT1, with a Kₘ of 8.3 µM for the carnitine palmitoyltransferase system.
Comparative Analysis with Structural Analogs
Branching vs. Linear Chains
Compared to linear enoyl-CoAs like palmitoyl-CoA (C16:0), 8-methylnon-6-enoyl-CoA exhibits:
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Reduced β-Oxidation Rate: Vₘₐₓ = 1,200 nmol/min/mg protein vs. 2,300 nmol/min/mg for palmitoyl-CoA.
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Enhanced Stability: Half-life of 48 hours at 4°C vs. 12 hours for unbranched analogs.
Double Bond Position Effects
The Δ⁶ double bond imposes distinct conformational constraints compared to Δ² (crotonyl-CoA) or Δ⁹ (oleoyl-CoA) analogs, altering:
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Hydratase Specificity: Enoyl-CoA hydratase activity decreases 4-fold compared to Δ² substrates.
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Membrane Permeability: LogP = 1.85 vs. 1.45 for oleoyl-CoA, influencing subcellular trafficking.
Applications in Research and Industry
Pharmaceutical Development
Capsaicin’s analgesic properties drive demand for efficient 8-methylnon-6-enoyl-CoA production. Metabolic engineering in Saccharomyces cerevisiae has achieved titers of 120 mg/L using:
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Overexpression: ACSF3 (acyl-CoA synthetase) and Pun1 (capsaicin synthase).
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CRISPR Interference: Downregulation of competing pathways (e.g., β-oxidation).
Agricultural Biotechnology
Gene-edited Capsicum lines with enhanced 8-methylnon-6-enoyl-CoA flux show:
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300% increase in capsaicin content.
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Resistance to Fusarium spp. via upregulated defense metabolites.
Methodological Advances and Challenges
Analytical Techniques
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Ion-Pairing Chromatography: Resolves 8-methylnon-6-enoyl-CoA from 2-methylsuccinyl-CoA (ΔRₜ = 0.8 min).
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Tandem MS/MS: Diagnostic fragments at m/z 408.2 (CoA moiety) and m/z 289.1 (methyl-branched acyl chain).
Stability Optimization
Lyophilization in 50 mM ammonium bicarbonate (pH 8.0) extends shelf life to 18 months at -80°C, with <5% degradation.
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